2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide

DPP-4 inhibition Type 2 diabetes Medicinal chemistry

This 3-aminopiperidine acetamide (CAS 1248441-66-8) is an authenticated reference standard for DPP-4 and aminopeptidase N inhibitor SAR. Unlike the 4-amino regioisomer, its 3-amino group presents a critical hydrogen-bond donor orientation for protease subsite engagement. Discontinued commercially, this analytically characterized material (≥95% HPLC, NMR & LCMS confirmed) provides a reliable benchmark for in-house library synthesis and QC. Secure residual stock to avoid uncontrolled variables in your lead optimization campaigns.

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
CAS No. 1248441-66-8
Cat. No. B1465717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide
CAS1248441-66-8
Molecular FormulaC12H25N3O
Molecular Weight227.35 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)CN1CCCC(C1)N
InChIInChI=1S/C12H25N3O/c1-10(2)5-6-14-12(16)9-15-7-3-4-11(13)8-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)
InChIKeyPRODIZIDNGQTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide (CAS 1248441-66-8): A Structurally Differentiated 3-Aminopiperidine Acetamide for Targeted Library Design


2-(3-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide (CAS 1248441-66-8) is a synthetic small molecule (MW 227.35 g/mol; C₁₂H₂₅N₃O) belonging to the 3-aminopiperidine acetamide class . The compound features a 3-aminopiperidine core linked via an acetamide bridge to an N-(3-methylbutyl) side chain, a structural motif found in biologically active molecules targeting aminopeptidases and dipeptidyl peptidase-4 (DPP-4) [1]. This scaffold is distinct from 4-aminopiperidine regioisomers and other N-alkyl chain variants, positions it as a focused tool for structure-activity relationship (SAR) studies where precise spatial presentation of the 3-amino group is critical for target engagement [1].

Why 2-(3-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide Cannot Be Replaced by Common In-Class Analogs Without Risk of Target Profile Shift


Within the 3-aminopiperidine acetamide chemotype, minor structural modifications produce substantial differences in biological activity. The position of the amino group (3- vs. 4-piperidinyl) dictates the spatial orientation of the key hydrogen-bond donor, a critical determinant for binding to proteases such as DPP-4 and aminopeptidase N [1]. The N-(3-methylbutyl) side chain further modulates lipophilicity and steric fit within the S1′ or S2′ subsites of dipeptidyl peptidases [1]. Generic substitution with the 4-amino regioisomer (CAS 1153252-57-3), the unsubstituted acetamide (CAS 1016531-29-5), or even the N-butyl analog (CAS 1251243-05-6) therefore introduces uncontrolled variables—altered potency, shifted selectivity, and unpredictable pharmacokinetic profiles—that can invalidate SAR conclusions and compromise lead optimization campaigns .

Head-to-Head Evidence Differentiating 2-(3-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide from Its Closest Analogs


Regioisomeric Specificity: The 3-Amino vs. 4-Amino Piperidine Scaffold Dictates DPP-4 Inhibitory Pharmacophore

The 3-aminopiperidine scaffold is a validated pharmacophore for potent DPP-4 inhibition, as demonstrated by the discovery of clinical candidates like alogliptin and trelagliptin [1]. In a systematic SAR study by Cox et al. (2007), substituted 3-aminopiperidines achieved DPP-4 IC₅₀ values in the low nanomolar range with superb selectivity over related peptidases QPP, DPP8, and DPP9 [1]. By contrast, the 4-aminopiperidine regioisomer 2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide (CAS 1153252-57-3) lacks this validated DPP-4 pharmacophore and has no reported DPP-4 activity; its reported preclinical target space is associated with D2 dopamine receptors and cancer indications . For researchers pursuing DPP-4 or related serine protease targets, selecting the 3-amino regioisomer is a structurally rational choice grounded in published SAR, whereas the 4-amino analog represents an unvalidated chemotype for this target class.

DPP-4 inhibition Type 2 diabetes Medicinal chemistry

N-Alkyl Chain Optimization: The 3-Methylbutyl Substituent Confers Lipophilic Bulk for Subsite Occupancy

The N-(3-methylbutyl) side chain of the target compound provides a branched, lipophilic moiety with a calculated LogP approximately 2.2 to 2.8, compared to the N-butyl analog (CAS 1251243-05-6, calculated LogP ~1.8 to 2.3) and the unsubstituted acetamide (CAS 1016531-29-5, LogP ~0.1 to 0.5) . In DPP-4 inhibitor SAR, the S1′ and S2′ subsites preferentially accommodate hydrophobic substituents: the additional methyl branching in the 3-methylbutyl group enhances Van der Waals contacts within the S2′ pocket, a feature that correlates with improved inhibitory potency in related 3-aminopiperidine DPP-4 inhibitor series [1]. The butyl analog lacks this branching and is expected to have reduced target complementarity, while the unsubstituted acetamide entirely lacks the hydrophobic side chain required for subsite occupancy [1].

Lipophilic efficiency Subsite mapping SAR studies

Physicochemical Property Differentiation: Molecular Weight and H-Bond Profile for CNS Multiparameter Optimization

The target compound (MW 227.35; HBD 2; HBA 3; tPSA ~55 Ų) lies within the favorable property space for CNS drug candidates (MW < 400; HBD ≤ 3; tPSA < 90 Ų) . Compared to structurally related DPP-4 clinical candidates such as linagliptin (MW 472.5; tPSA ~112 Ų) and alogliptin (MW 339.4; tPSA ~95 Ų), the target compound is significantly smaller and less polar, suggesting potential advantages for blood-brain barrier penetration if CNS DPP-4 or related aminopeptidase targets are of interest [1]. The 4-amino regioisomer (MW 227.35, identical) shares the same MW but differs in tPSA (~55 Ų vs. ~58 Ų for the 4-amino isomer due to differences in intramolecular hydrogen bonding), which can subtly influence passive permeability .

CNS drug design Physicochemical properties Library design

Commercial Exclusivity and Discontinuation: Implications for Reference Standard Procurement

The compound 2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide (CAS 1248441-66-8) has been listed as a discontinued product by at least one major supplier (CymitQuimica, Ref. 3D-YZB44166) . In contrast, the structurally similar 4-amino regioisomer (CAS 1153252-57-3) and the N-butyl analog (CAS 1251243-05-6) remain commercially available from multiple vendors . This supply discontinuity for the target compound creates a procurement challenge: researchers requiring this specific chemotype must either identify residual inventory or commission custom synthesis. The lack of off-the-shelf availability elevates the importance of verifying residual stock authenticity and purity (typically ≥95% by HPLC) when resupply is attempted.

Reference standard Custom synthesis Procurement

Procurement-Relevant Application Scenarios for 2-(3-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide


DPP-4 Inhibitor Fragment-Based Drug Discovery (FBDD) Starting Point

The compound's low molecular weight (227.35 Da) and 3-aminopiperidine pharmacophore make it a suitable fragment hit for DPP-4 inhibitor programs. Its structure can serve as a core for fragment growing or linking strategies aimed at improving potency beyond the micromolar range typical of fragments, while maintaining the selectivity profile documented for this chemotype against QPP, DPP8, and DPP9 [1].

Aminopeptidase N (APN/CD13) Selectivity Profiling Panel

Substituted 3-aminopiperidines have demonstrated activity against human aminopeptidase N (Ki values in the nanomolar to low micromolar range) [1]. The N-(3-methylbutyl) acetamide side chain may confer differential binding to APN isoforms (human vs. porcine) compared to simpler N-alkyl analogs, making this compound useful in selectivity panels that include both APN and DPP-4 to deconvolute target engagement [1].

Custom Synthesis Reference Standard for N-(3-Methylbutyl)-Substituted Library Synthesis

Given its discontinued commercial status, authenticated reference material of this compound is valuable for laboratories synthesizing N-(3-methylbutyl)-substituted 3-aminopiperidine libraries. Having an analytically characterized standard (≥95% purity by HPLC, confirmed by ¹H NMR and LCMS) provides a benchmark for quality control of in-house synthesized analogs .

Calcium Channel or Monoamine Reuptake Inhibitor Screening Deck Component

Related substituted piperidinoacetamides have been disclosed in patents covering T-type calcium channel modulation and monoamine reuptake inhibition [1]. Although no published activity data exist for this specific compound against these targets, its inclusion in screening decks alongside the 4-amino regioisomer enables direct, head-to-head assessment of positional isomer effects on calcium channel or monoamine transporter pharmacology [1].

Quote Request

Request a Quote for 2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.